molecular formula C16H26N2O3 B247033 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide

3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide

Cat. No. B247033
M. Wt: 294.39 g/mol
InChI Key: IHBVGDQTDXOJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide is a chemical compound that has been studied extensively for its potential as a therapeutic agent. This compound is also known as BW373U86 and is a selective agonist of the κ-opioid receptor.

Mechanism Of Action

The mechanism of action of 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide is through its selective agonist activity on the κ-opioid receptor. This receptor is involved in the regulation of pain, mood, and addiction. Activation of the κ-opioid receptor by 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide leads to a decrease in the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and pain.
Biochemical and Physiological Effects:
Studies have shown that 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide has several biochemical and physiological effects. It has been shown to reduce pain in animal models and has been studied for its potential as a treatment for chronic pain. It has also been shown to have antidepressant and anxiolytic effects, suggesting that it may be useful in the treatment of mood disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide in lab experiments is its selective agonist activity on the κ-opioid receptor. This allows researchers to study the specific effects of κ-opioid receptor activation without the confounding effects of other opioid receptors. However, one limitation of using this compound is its potential for off-target effects. Studies have shown that it may also have activity at other receptors, which could complicate the interpretation of results.

Future Directions

Future research on 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide could focus on several areas. One area of interest is its potential as a treatment for addiction. Studies have shown that activation of the κ-opioid receptor by this compound can reduce drug-seeking behavior in animal models. Another area of interest is its potential as a treatment for mood disorders. Studies have shown that it has antidepressant and anxiolytic effects, which could make it a useful treatment for these conditions. Finally, future research could focus on the development of more selective κ-opioid receptor agonists that have fewer off-target effects.

Synthesis Methods

The synthesis of 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide is a complex process that involves several steps. The first step is the reaction between 2,4-dimethoxybenzaldehyde and methylamine to form the intermediate 2,4-dimethoxyphenyl methyl imine. This intermediate is then reacted with butyl lithium to form the corresponding lithium salt. The final step involves the reaction of the lithium salt with N-(tert-butoxycarbonyl)-3-chloropropanamide to form 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide.

Scientific Research Applications

Research on 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide has focused on its potential as a therapeutic agent for a variety of conditions. Studies have shown that this compound has analgesic properties and can be used to treat pain. It has also been studied for its potential as a treatment for depression, anxiety, and addiction.

properties

Product Name

3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

IUPAC Name

3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide

InChI

InChI=1S/C16H26N2O3/c1-5-6-10-18(2)11-9-16(19)17-14-8-7-13(20-3)12-15(14)21-4/h7-8,12H,5-6,9-11H2,1-4H3,(H,17,19)

InChI Key

IHBVGDQTDXOJDM-UHFFFAOYSA-N

SMILES

CCCCN(C)CCC(=O)NC1=C(C=C(C=C1)OC)OC

Canonical SMILES

CCCCN(C)CCC(=O)NC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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